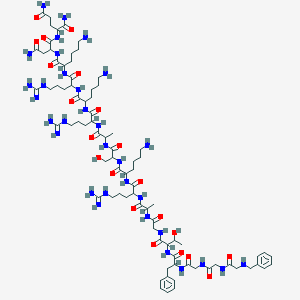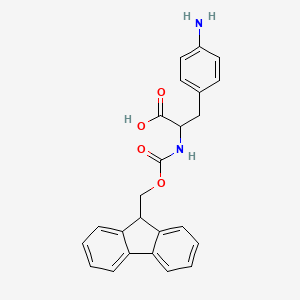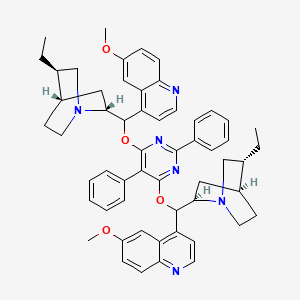
Hydroquinidine 2,5-diphenyl-4,6-pyri-midinediyl diether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether is a complex organic compound with the empirical formula C56H60N6O4 and a molecular weight of 881.11 g/mol . This compound is known for its application in various enantioselective catalytic processes, making it a valuable tool in synthetic organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether involves multiple steps, typically starting with the preparation of quinidine derivatives. The reaction conditions often include the use of solvents such as methanol and specific catalysts to achieve the desired optical activity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to maintain the optical activity and structural integrity of the compound .
化学反応の分析
Types of Reactions
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl azodicarboxylates for allylic amination and specific catalysts for enantioselective reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates results in the formation of chiral amines .
科学的研究の応用
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether has a wide range of applications in scientific research:
作用機序
類似化合物との比較
Similar Compounds
- Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether
- Hydroquinidine 4 (1H)-Pyrimidinone, 6-hydroxy-5-methyl-
- 4,6-Dimethoxy-2-methylpyrimidine
- 4- (3-Methoxypropyl)piperidine
Uniqueness
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether stands out due to its high optical activity and its ability to catalyze a wide range of enantioselective reactions. Its unique structure allows for the formation of highly specific chiral products, making it invaluable in both research and industrial applications .
特性
分子式 |
C56H60N6O4 |
|---|---|
分子量 |
881.1 g/mol |
IUPAC名 |
4-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52?,53?/m0/s1 |
InChIキー |
SWKRDCRSJPRVNF-HJPMTFKLSA-N |
異性体SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
正規SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride](/img/structure/B13401195.png)
![[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13401202.png)
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)

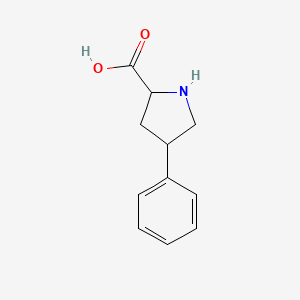
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
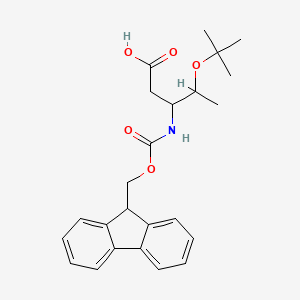
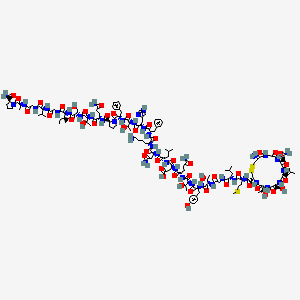
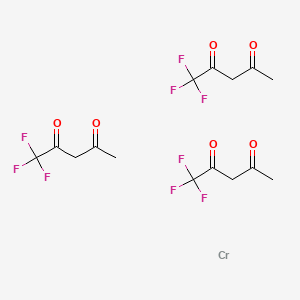
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(naphthalen-1-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13401254.png)
